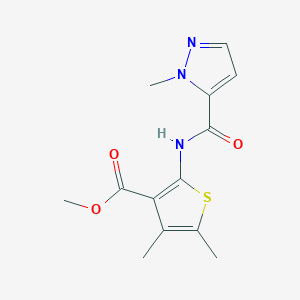
METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiophene ring substituted with a pyrazole moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the pyrazole moiety through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific reagents to ensure regioselectivity and yield optimization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups onto the thiophene or pyrazole rings .
Scientific Research Applications
METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or activating their functions. The thiophene ring may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
METHYL 4,5-DIMETHYL-2-(1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE: The position of the amido group on the pyrazole ring is different, potentially altering its chemical properties and interactions.
METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-IMIDAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE: Substitutes the pyrazole ring with an imidazole ring, which may result in different biological activities and chemical reactivity
Uniqueness
The uniqueness of METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and the combination of the pyrazole and thiophene rings.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(2-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-7-8(2)20-12(10(7)13(18)19-4)15-11(17)9-5-6-14-16(9)3/h5-6H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFARNKNJGYBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NN2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














